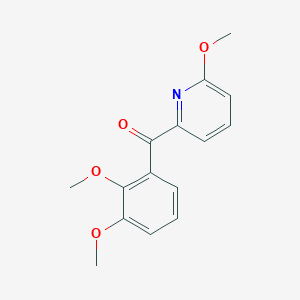![molecular formula C13H8ClFO2 B1452902 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1181639-60-0](/img/structure/B1452902.png)
4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Descripción general
Descripción
The compound “4’-Chloro-6-fluoro-[1,1’-biphenyl]-3-carboxylic acid” likely belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as biphenyls can be synthesized through various methods such as Suzuki–Miyaura coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of two benzene rings linked together with chlorine and fluorine substituents on one of the rings and a carboxylic acid group on the other .Chemical Reactions Analysis
Biphenyl compounds generally undergo reactions similar to benzene, including electrophilic substitution . More specific reactions would depend on the functional groups present on the biphenyl compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be similar to those of other biphenyl compounds. For instance, the compound “1,1’-Biphenyl, 4-chloro-” has a molecular weight of 188.653 .Aplicaciones Científicas De Investigación
Antibacterial Agents
4’-Chloro-6-fluoro-[1,1’-biphenyl]-3-carboxylic acid: derivatives have been synthesized and evaluated for their potential as antibacterial agents . These compounds have shown potent activity against antibiotic-resistant bacteria, including Gram-positive and Gram-negative pathogens. The presence of electron-withdrawing groups on the biphenyl ring enhances their antibacterial efficacy, making them promising candidates for developing new antibiotics to combat resistant strains.
Anticancer Research
Derivatives of biphenyl compounds, which include the core structure of 4’-Chloro-6-fluoro-[1,1’-biphenyl]-3-carboxylic acid , have been synthesized and tested for their anticancer activities . These compounds have shown promise in inhibiting the growth of various cancer cell lines, indicating their potential use in cancer therapy.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in Suzuki coupling reactions . This reaction is pivotal in constructing carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are significant in the development of OLEDs . The electron-withdrawing fluorine atom can enhance the electroluminescent properties of materials used in OLEDs, potentially improving the efficiency and brightness of these devices.
Liquid Crystal Technology
Biphenyl structures are integral to the development of liquid crystals . The specific arrangement of the biphenyl core, along with substituents like chlorine and fluorine, can influence the mesomorphic properties of liquid crystals, which are crucial for displays and other optical applications.
Agricultural Chemicals
While direct information on the use of 4’-Chloro-6-fluoro-[1,1’-biphenyl]-3-carboxylic acid in agriculture was not found, biphenyl and its derivatives are often explored for their potential as pesticides and herbicides due to their structural versatility and biological activity .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)11-7-9(13(16)17)3-6-12(11)15/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZFSSVNJLJWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653531 | |
| Record name | 4'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-fluorobenzoic acid | |
CAS RN |
1181639-60-0 | |
| Record name | 4'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



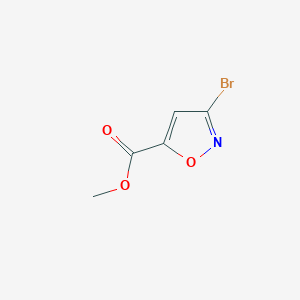
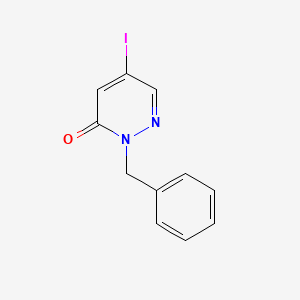
![2-(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1452821.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)


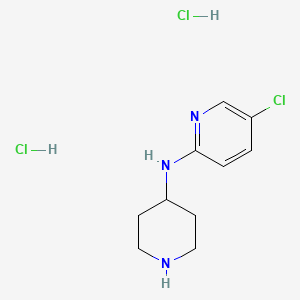
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)
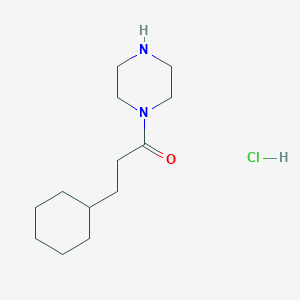
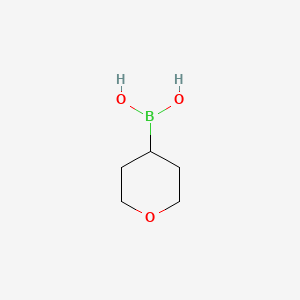
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)

